molecular formula C17H17N3O2S2 B2857452 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 862973-89-5

2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No. B2857452
CAS RN: 862973-89-5
M. Wt: 359.46
InChI Key: XUWTXKKAIAWDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Photosensitizer Applications

The study by Pişkin, Canpolat, and Öztürk (2020) discusses the use of compounds with structural similarities to the one in photodynamic therapy. They highlight a zinc phthalocyanine derivative with excellent fluorescence properties and high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, similar in structure to the compound of interest, and found them to have significant antimicrobial activity and DNA protective ability against oxidative stress. This suggests potential applications in developing therapies or agents with antimicrobial and antiproliferative effects (Gür et al., 2020).

Synthesis and Characterization of Derivatives

Badne et al. (2011) explored the synthesis of various derivatives of compounds structurally related to the one . They particularly focused on antimicrobial activities, indicating potential for medical applications, especially in combating infectious diseases (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antifungal Applications

Jafar et al. (2017) investigated the antifungal effects of derivatives containing a heterocyclic compound similar to the compound of interest. They found significant efficacy against certain types of fungi, suggesting potential applications in antifungal treatments or agricultural fungicides (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Synthesis of Intermediates for Medical Applications

Yu (2008) discussed the synthesis of a compound structurally related to the one , used as an intermediate in the production of amisulpride. This highlights its relevance in the pharmaceutical industry for the development of specific medications (Wang Yu, 2008).

Topoisomerase-I Targeting Activity

Singh et al. (2003) examined derivatives of the compound for their topoisomerase-I targeting activity, revealing potential in cancer treatment due to their cytotoxic effects on cancer cells (Singh et al., 2003).

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-17(2)7-9-14(10(21)8-17)24-15(18-9)20-16-19-13-11(22-3)5-4-6-12(13)23-16/h4-6H,7-8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWTXKKAIAWDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.